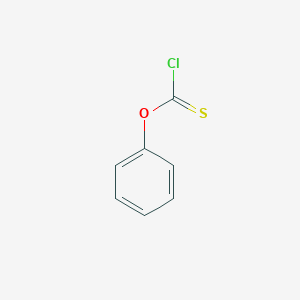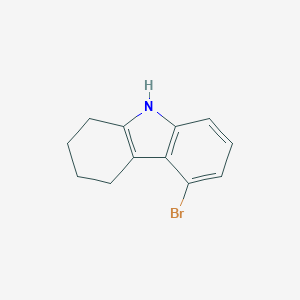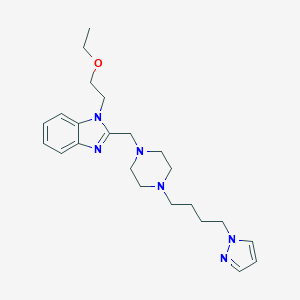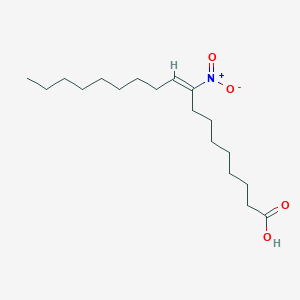
Juvenate
Übersicht
Beschreibung
Juvenate is a revolutionary new technology that has the potential to revolutionize the field of biochemistry and physiology. It is a synthetic method of controlling the aging process, and has been developed by a team of scientists from the University of Toronto. The technology works by using a combination of genetic engineering, stem cell manipulation, and gene therapy to slow the aging process and improve the health of cells. The technology has been tested in laboratory animals, and has been found to be effective in slowing the aging process, and in improving the health of cells.
Wissenschaftliche Forschungsanwendungen
Molecular Biology Research
Juvenate: is utilized as a reference standard in molecular biology research, particularly in the study of cytokines . It serves as a metabolite standard for accurate measurement and analysis in various biological samples, aiding in the understanding of cytokine behavior and function.
Synthetic Chemistry
In synthetic chemistry, Juvenate is used as a precursor for synthesizing complex molecules . Its structure allows for the addition of various functional groups, making it a versatile building block for creating new compounds with potential pharmaceutical applications.
Stable Isotope Labeling
Juvenate: is employed in stable isotope labeling to study metabolic pathways safely in vivo . This technique is crucial for understanding the metabolic processes in clinical diagnostics and environmental studies, as well as for the development of new therapeutic strategies.
Insect Development Research
This compound has shown effectiveness against juvenile hormone binding protein (JHBP) and is valuable in samples from juvenile insects . It’s instrumental in entomological studies, particularly in understanding the hormonal regulation of insect development and metamorphosis.
Synthetic Biology
Juvenate: is provided by companies like CD Biosynsis to facilitate synthetic biology research and development . Researchers use it to study gene expression and regulation, which can lead to advancements in genetic engineering and biotechnology.
Juvenile Hormone Analogue
As a juvenile hormone analogue, Juvenate plays a significant role in the study of insect physiology and control . It mimics the natural juvenile hormones, providing insights into insect growth and development, which can be applied in pest management strategies.
Lipid Research
In the field of lipid research, Juvenate is categorized under lipids and is used to understand the role of such compounds in cellular processes . Its study contributes to the broader knowledge of lipid metabolism and its implications in diseases.
Metabolite Research
Lastly, Juvenate is a key metabolite in research focused on the (2E,6E)-Farnesenic Acid pathway . It helps in deciphering the metabolic conversions and interactions within this pathway, which has relevance in both plant and animal studies.
Wirkmechanismus
Target of Action
Juvenate, also known as trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, primarily targets the receptors on the surface of cells . These receptors play a crucial role in initiating a series of reactions that lead to the production of proteins needed for development .
Mode of Action
Juvenate binds to these receptors and initiates a series of reactions that lead to the production of proteins needed for development . The bound form of Juvenate is converted to an active form by methyl transferase activity or epoxidase activity .
Biochemical Pathways
Juvenate is a sesquiterpenoid found in insects and certain plants . It is biosynthesized via the mevalonate pathway and is metabolized by Juvenile Hormone esterase and Juvenile Hormone epoxide hydrolase, terminating the activity of the hormone .
Pharmacokinetics
It is soluble in chloroform, ethyl acetate, ethanol, and most organic solvents . This solubility suggests that Juvenate may have good bioavailability.
Result of Action
The result of Juvenate’s action is the production of proteins needed for development . This is achieved through its interaction with cell surface receptors and subsequent activation of biochemical pathways .
Action Environment
The action of Juvenate can be influenced by environmental factors, although specific details are not fully known. It has been found in certain plants such as Cyperus iria and C. Aromaticus, potentially acting as a protectant against insect herbivory . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain plant species in its environment.
Eigenschaften
IUPAC Name |
methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033769 | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Juvenate | |
CAS RN |
24198-95-6, 5255-04-9 | |
| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl farnesoate 10,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic juvenile hormone III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



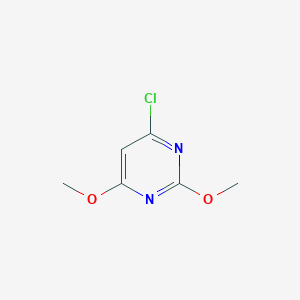

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
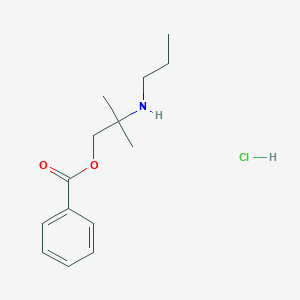
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
